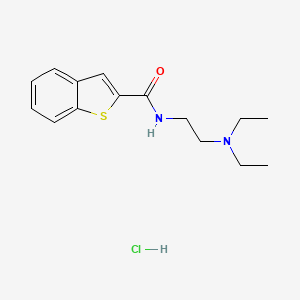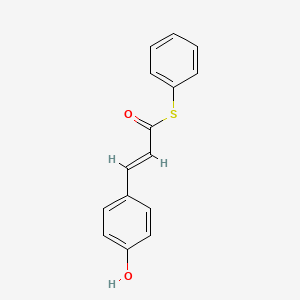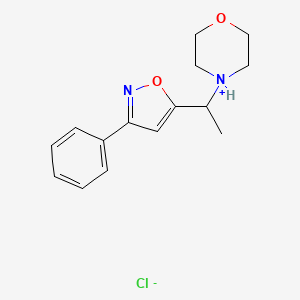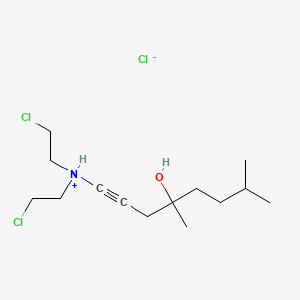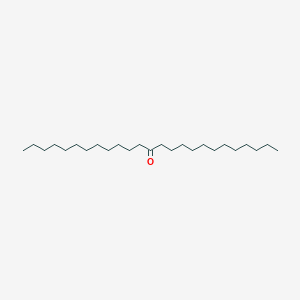
2-Methyl-2-pentyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-pentyl-1,3-benzodioxole is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
Méthodes De Préparation
The synthesis of 2-Methyl-2-pentyl-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of 2-heptanone with o-phenylenediamine under acidic conditions to form the desired benzodioxole structure . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
2-Methyl-2-pentyl-1,3-benzodioxole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyl-2-pentyl-1,3-benzodioxole involves its interaction with specific molecular targets. For example, certain benzodioxole derivatives have been found to act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
2-Methyl-2-pentyl-1,3-benzodioxole can be compared with other benzodioxole derivatives, such as:
2-Methyl-1,3-benzodioxole: Lacks the pentyl group, resulting in different chemical and biological properties.
2-Ethyl-2-pentyl-1,3-benzodioxole: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
2-Methyl-2-butyl-1,3-benzodioxole: Has a shorter alkyl chain, influencing its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
4436-30-0 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-methyl-2-pentyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H18O2/c1-3-4-7-10-13(2)14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Clé InChI |
PELGNAVQBDNQGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(OC2=CC=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


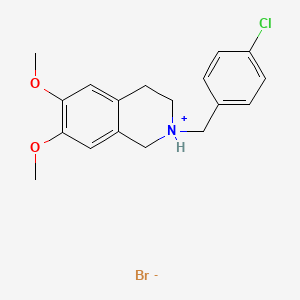
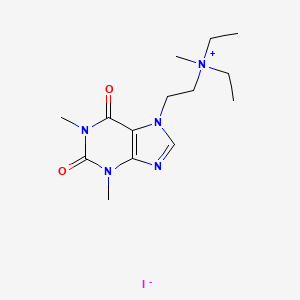
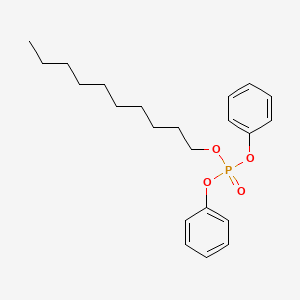
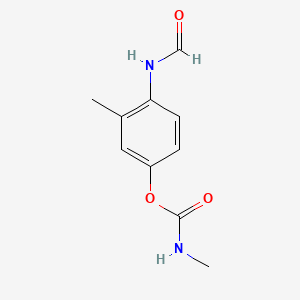
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)

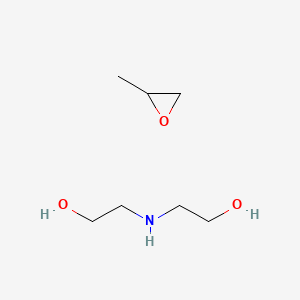
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
